molecular formula C28H30N8O2 B1243133 2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-imidazo[4,5-c]pyridinyl]-N,N-dimethylacetamide

2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-imidazo[4,5-c]pyridinyl]-N,N-dimethylacetamide

Cat. No. B1243133
M. Wt: 510.6 g/mol
InChI Key: CQVJTTOZTTVVBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-imidazo[4,5-c]pyridinyl]-N,N-dimethylacetamide is a member of biphenyls.

Scientific Research Applications

Crystal Structure Analysis

Imidazo[1,2-a]pyridine derivatives, including compounds structurally related to the chemical of interest, have been extensively studied for their crystal structures. For instance, Dhanalakshmi et al. (2018) investigated the crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives, providing insights into the molecular conformations and interactions of these compounds (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).

Synthesis and Characterization

The synthesis and characterization of imidazo[1,2-a]pyridine derivatives are key areas of research. For example, Mansoori et al. (2012) explored the synthesis of thermally stable polyimides and poly(amide-imide) containing a 1,3,4-oxadiazole-2-pyridyl pendant group based on related compounds (Mansoori, Atghia, Sanaei, Zamanloo, Imanzadeh, & Eskandari, 2012).

Radioligand Imaging

Compounds such as 2-Butyl-5-methoxymethyl-6-(1-oxopyridin-2-yl)-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3H-imidazo[4,5-b]pyridine (KR31173) have been used as radioligands for imaging the AT1 angiotensin receptor, demonstrating the application of these chemicals in biological imaging (Mathews et al., 2004).

Molecular Interaction Studies

The study of molecular interactions, such as hydrogen bonding and intramolecular π–π stacking, is another area where related imidazo[1,2-a]pyridine compounds are utilized. Chen et al. (2021) synthesized and analyzed a derivative to understand these molecular interactions (Chen, Chen, Wu, Zhang, Liao, & Zhou, 2021).

Pharmacological Applications

While excluding drug use, dosage, and side effects, it's important to note that structurally similar compounds are researched for their potential pharmacological applications. For example, the synthesis of compounds like KR31173 highlights the exploration of these molecules in drug development, particularly in the context of receptor targeting (Mathews et al., 2004).

properties

Product Name

2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-imidazo[4,5-c]pyridinyl]-N,N-dimethylacetamide

Molecular Formula

C28H30N8O2

Molecular Weight

510.6 g/mol

IUPAC Name

2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide

InChI

InChI=1S/C28H30N8O2/c1-4-5-10-24-29-23-15-16-35(18-25(37)34(2)3)28(38)26(23)36(24)17-19-11-13-20(14-12-19)21-8-6-7-9-22(21)27-30-32-33-31-27/h6-9,11-16H,4-5,10,17-18H2,1-3H3,(H,30,31,32,33)

InChI Key

CQVJTTOZTTVVBK-UHFFFAOYSA-N

SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)N(C=C2)CC(=O)N(C)C

Canonical SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)N(C=C2)CC(=O)N(C)C

synonyms

2-butyl-4,5-dihydro-4-oxo-3-((2'-(1H-tetrazol-5-yl)-4-biphenylyl)methyl)-3H-imidazo(4,5-c)pyridine-5-(N,N-dimethylacetamide)
EMD 66 684
EMD 66684
EMD-66684

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-imidazo[4,5-c]pyridinyl]-N,N-dimethylacetamide
Reactant of Route 2
Reactant of Route 2
2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-imidazo[4,5-c]pyridinyl]-N,N-dimethylacetamide
Reactant of Route 3
Reactant of Route 3
2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-imidazo[4,5-c]pyridinyl]-N,N-dimethylacetamide
Reactant of Route 4
2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-imidazo[4,5-c]pyridinyl]-N,N-dimethylacetamide
Reactant of Route 5
Reactant of Route 5
2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-imidazo[4,5-c]pyridinyl]-N,N-dimethylacetamide
Reactant of Route 6
Reactant of Route 6
2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-imidazo[4,5-c]pyridinyl]-N,N-dimethylacetamide

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